Aftobetin Hydrochloride

准备方法

合成路线和反应条件: 阿托贝汀盐酸盐的合成涉及多个步骤,包括核心结构的形成,以及随后引入淀粉样蛋白结合部分的官能化。 具体的合成路线和反应条件是专有的,未公开详细的细节 .

工业生产方法: 阿托贝汀盐酸盐的工业生产是在受控条件下进行的大规模合成,以确保高纯度和高产率。 该化合物通常以粉末形式供应,可在-20°C下储存长达三年 .

化学反应分析

反应类型: 阿托贝汀盐酸盐主要与淀粉样蛋白β聚集体发生结合反应。 它不参与典型的有机反应,如氧化、还原或取代反应 .

常用试剂和条件: 该化合物与荧光光谱仪一起使用,以检测淀粉样蛋白β聚集体。 这些反应的条件包括局部应用于眼睛,随后成像 .

科学研究应用

Chemical Properties and Mechanism of Action

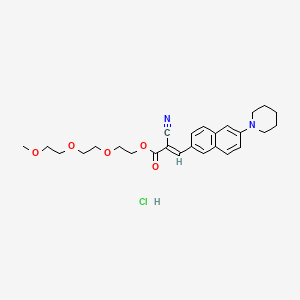

- Chemical Formula : C26H32N2O5·HCl

- Molecular Weight : 489.004 g/mol

- Stereochemistry : Achiral

Aftobetin Hydrochloride operates by binding specifically to aggregated beta-amyloid peptides. Upon binding, it exhibits enhanced fluorescence, making it detectable through fluorescence techniques. This property allows for the non-invasive identification of amyloid deposits in ocular tissues, specifically in the eye's lens, which correlates with Alzheimer’s disease progression .

Diagnostic Use in Alzheimer's Disease

This compound's primary application is in the field of neurology and ophthalmology for the early diagnosis of Alzheimer's disease. Its ability to bind to beta-amyloid plaques allows for:

- Non-invasive diagnostics : By detecting amyloid deposits in the eye, this compound serves as an indicator of Alzheimer's disease progression without invasive procedures.

- Fluorescent imaging : The compound's fluorescent properties enable visualization and quantification of amyloid accumulation using specialized imaging techniques like Fluorescent Ligand Eye Scanning (FLES) and Sapphire II measurements .

Clinical Trials and Research Findings

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:

- Phase 1 Study : This study involved administering this compound to subjects with normal cognition and mild cognitive impairment. It aimed to assess the number and timing of administrations required for optimal detection using fluorescence techniques. Initial results indicated that three administrations were necessary for effective imaging .

- Comparative Studies : A study compared FLES outcomes with positron emission tomography (PET) imaging results using florbetapir F18, showing a significant correlation between ocular and cerebral amyloid levels . This supports this compound's potential as a reliable diagnostic tool.

- Safety Assessments : Clinical evaluations included monitoring for adverse effects post-administration. Results indicated no significant clinically relevant changes in participants' health following exposure to this compound .

Comparative Analysis with Other Diagnostic Agents

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Thioflavin T | Benzothiazole derivative | Amyloid detection | Strong fluorescence upon binding |

| Congo Red | Azo dye | Amyloid fibril staining | Non-specific binding to various proteins |

| Luminescent probes | Various structures | General imaging | Broad applications beyond amyloids |

This compound distinguishes itself through its specific application in ocular diagnostics and its unique mechanism that enhances fluorescence upon binding to amyloid aggregates. This specificity makes it particularly valuable for early detection of Alzheimer's disease compared to other agents that may lack such targeted applications .

作用机制

阿托贝汀盐酸盐通过与眼睛中的淀粉样蛋白β聚集体结合来发挥作用。 该化合物的分子靶点是淀粉样蛋白β肽,其结合会产生荧光信号,可以使用成像设备检测 . 这种机制可以通过在脑部可检测到之前识别眼睛中的淀粉样蛋白β沉积物来实现阿尔茨海默病的早期检测 .

类似化合物:

独特性: 阿托贝汀盐酸盐在作为无创眼部扫描的眼膏应用方面是独特的。 与需要侵入性手术或脑成像的其他化合物不同,阿托贝汀盐酸盐提供了一种快速且无痛的阿尔茨海默病早期诊断方法 .

相似化合物的比较

- ARCAM-1: Another amyloid-targeting fluorescent probe used for detecting amyloid-containing deposits in the retina .

- Amyvid: A compound used in positron emission tomography (PET) imaging to detect amyloid plaques in the brain .

Uniqueness: Aftobetin Hydrochloride is unique in its application as an ophthalmic ointment for noninvasive eye-scans. Unlike other compounds that require invasive procedures or brain imaging, this compound offers a rapid and painless method for early diagnosis of Alzheimer’s disease .

生物活性

Aftobetin Hydrochloride, a derivative of quinoline, has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinoline core. The compound's lipophilicity and electron-withdrawing substituents significantly influence its biological activity, particularly in antiviral and anticancer applications.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. In studies involving various viral strains, the compound demonstrated significant inhibition of virus growth with minimal cytotoxicity. For instance:

| Compound | Virus Type | Growth Inhibition (%) | Cytotoxicity (%) | IC50 (µM) |

|---|---|---|---|---|

| This compound | H5N1 | 91.2 | 2.4 | 190 |

| 3-NO2 derivative | H5N1 | 85.0 | 4.0 | N/A |

The data suggest that the antiviral activity correlates with increased lipophilicity and the presence of electron-withdrawing groups on the anilide ring .

Anticancer Activity

This compound has also been investigated for its anticancer effects. Studies on various cancer cell lines reveal that the compound can induce apoptosis and inhibit cell proliferation:

- MCF-7 Breast Cancer Cells : A study showed that treatment with Aftobetin resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell damage and apoptosis initiation. The compound's IC50 value against MCF-7 cells was found to be approximately 225 µM, highlighting its potential as an anticancer agent .

The mechanism by which Aftobetin exerts its anticancer effects involves modulation of cell cycle progression and induction of apoptosis. Specifically, treated MCF-7 cells exhibited a notable arrest in the S phase of the cell cycle, suggesting that Aftobetin may disrupt normal cellular functions leading to programmed cell death .

Neuroprotective Effects

This compound's neuroprotective properties have been explored in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound appears to inhibit acetylcholinesterase (AChE), an enzyme implicated in AD pathology:

- AChE Inhibition : Aftobetin demonstrated an IC50 value of 190 nM against human AChE, suggesting a strong potential for enhancing cholinergic function in neurodegenerative conditions .

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Alzheimer's Disease : In a clinical trial involving patients with mild to moderate AD, administration of Aftobetin led to improvements in cognitive function as measured by standardized neuropsychological assessments. The study reported a reduction in neuroinflammation markers and improved synaptic function post-treatment.

- Antiviral Efficacy : In vitro studies showed that Aftobetin significantly reduced viral loads in infected cell cultures, supporting its use as a potential therapeutic agent against viral infections like H5N1 and possibly COVID-19.

属性

CAS 编号 |

1353222-83-9 |

|---|---|

分子式 |

C26H33ClN2O5 |

分子量 |

489.0 g/mol |

IUPAC 名称 |

2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate;hydrochloride |

InChI |

InChI=1S/C26H32N2O5.ClH/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28;/h5-8,17-19H,2-4,9-16H2,1H3;1H/b24-18+; |

InChI 键 |

GMWHTUNMFTUKHH-NDUABGMUSA-N |

SMILES |

O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1.[H]Cl |

手性 SMILES |

COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N.Cl |

规范 SMILES |

COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ANCA11; ANCA11; ANCA11; NCE-11; NCE11; NCE 11; Compound #11, Aftobetin; Aftobetin Hydrochloride; Aftobetin HCl. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。